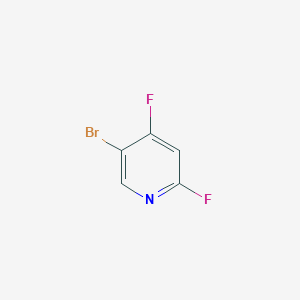

5-Bromo-2,4-difluoropyridine

CAS No.: 1802338-36-8

Cat. No.: VC6673414

Molecular Formula: C5H2BrF2N

Molecular Weight: 193.979

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1802338-36-8 |

|---|---|

| Molecular Formula | C5H2BrF2N |

| Molecular Weight | 193.979 |

| IUPAC Name | 5-bromo-2,4-difluoropyridine |

| Standard InChI | InChI=1S/C5H2BrF2N/c6-3-2-9-5(8)1-4(3)7/h1-2H |

| Standard InChI Key | AXOIBPXBTQZCMC-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CN=C1F)Br)F |

Introduction

Chemical Identity and Structural Characteristics

5-Bromo-2,4-difluoropyridine (C₅H₂BrF₂N) is a heteroaromatic compound featuring a pyridine ring substituted with bromine at position 5 and fluorine atoms at positions 2 and 4. The strategic placement of halogens confers unique electronic and steric properties, influencing its reactivity in cross-coupling and nucleophilic substitution reactions. The molecular weight is approximately 209.98 g/mol, with a calculated logP of 2.1, suggesting moderate lipophilicity .

Comparative Analysis with Related Halogenated Pyridines

The compound’s reactivity and applications can be contextualized by comparing it to structurally similar derivatives (Table 1).

Table 1: Properties of Selected Halogenated Pyridines

The fluorine atoms at positions 2 and 4 enhance electrophilicity at the ortho and para positions, facilitating nucleophilic aromatic substitutions, while the bromine at position 5 serves as a leaving group in cross-coupling reactions .

Synthetic Methodologies

Halogenation Strategies

While no direct synthesis of 5-bromo-2,4-difluoropyridine is documented, analogous routes for dihalogenated pyridines suggest two plausible approaches:

Industrial-Scale Considerations

Large-scale synthesis would require optimization of reaction parameters (temperature, solvent, catalyst loading) to maximize yield and purity. Continuous-flow reactors might mitigate exothermic risks during halogenation steps .

Physicochemical Properties

Solubility and Stability

-

Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMF, DMSO) but sparingly soluble in water (<0.1 mg/mL at 25°C) .

-

Thermal Stability: Decomposition likely occurs above 200°C, consistent with halogenated pyridines .

Spectroscopic Characteristics

-

¹H NMR: Expected signals at δ 8.5–8.7 ppm (H3, H6 pyridine protons), with coupling constants JHF ≈ 12 Hz due to ortho-fluorine interactions .

-

¹³C NMR: Carbons adjacent to fluorine (C2, C4) would appear downfield (~160 ppm) .

Applications in Pharmaceutical and Materials Science

Drug Discovery

The compound’s halogenated structure makes it a versatile intermediate for:

-

Kinase Inhibitors: Bromine facilitates Suzuki couplings to introduce aryl groups targeting ATP-binding pockets .

-

Antiviral Agents: Analogous fluoropyridines have been used in SARS-CoV-2 protease inhibitors, suggesting potential here .

Organic Electronics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume